1-Isocyanato-2,3-dimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

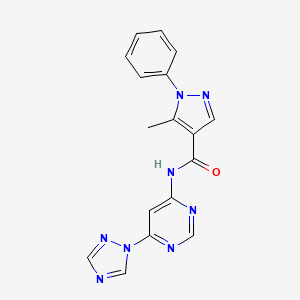

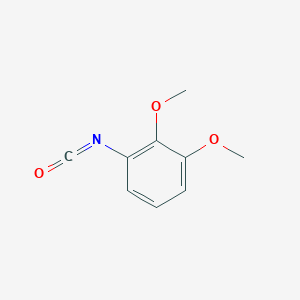

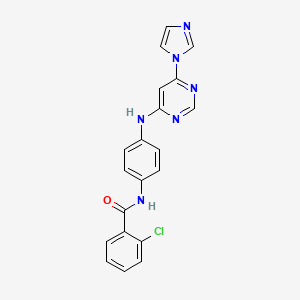

1-Isocyanato-2,3-dimethoxybenzene is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two methoxy groups and an isocyanate group .Physical And Chemical Properties Analysis

This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications

Non-aqueous Redox Flow Batteries

One significant application of dimethoxybenzene derivatives is in the development of catholyte materials for non-aqueous redox flow batteries. These derivatives, particularly those with bicyclic substitutions, exhibit high open-circuit potentials and excellent electrochemical reversibility. A novel molecule, 9,10-bis(2-methoxyethoxy)-1,2,3,4,5,6,7,8-octahydro-1,4:5,8-dimethanenoanthracene (BODMA), has shown greater solubility and superior chemical stability in its charged state, indicating potential for enhanced battery performance and longevity (Jingjing Zhang et al., 2017).

Medical Intermediate Synthesis

Dimethoxybenzene derivatives have been utilized in the synthesis of medical intermediates. For instance, the preparation method for 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a compound used in treating psychotic and schizophrenic psychosis, starts from 1,4-dimethoxybenzene. This demonstrates the versatility of dimethoxybenzene derivatives in pharmaceutical synthesis (Z. Zhimin, 2003).

Analytical Chemistry and Environmental Science

In analytical chemistry and environmental science, derivatives of dimethoxybenzene, such as 1,2-dimethoxybenzene, have been studied for their reactivity with ozone in aqueous solutions. This research is crucial for understanding the degradation pathways of lignin and related compounds in natural water bodies (E. Mvula et al., 2009).

Overcharge Protection in Lithium Batteries

Another application is in the field of lithium batteries, where dimethoxybenzene derivatives serve as redox shuttle additives for overcharge protection. These compounds, including 4-tertbutyl-1,2-dimethoxybenzene, provide feasible overcharge protection without detrimental influences on the charge–discharge behaviors of lithium batteries, showing promise for enhancing battery safety and efficiency (Jinkui Feng et al., 2007).

Organic Synthesis and Catalysis

The derivatives of dimethoxybenzene have also found applications in organic synthesis and catalysis. For example, silica nanoparticles derived from organic laboratory waste of silica gel have been used as a highly efficient catalyst for the one-pot synthesis of 2,3-dihydro-1H-isoindolone derivatives, showcasing the potential of dimethoxybenzene derivatives in green chemistry and sustainable synthesis practices (A. Ramazani et al., 2011).

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-Isocyanato-2,3-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring is especially stable and wants to be retained during reactions .

Mode of Action

this compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed during the electrophilic aromatic substitution .

properties

IUPAC Name |

1-isocyanato-2,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-5-3-4-7(10-6-11)9(8)13-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJBJSNTODHAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2570092.png)

![5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide](/img/structure/B2570095.png)

![N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2570096.png)

ammoniumolate](/img/structure/B2570099.png)

![N,N-Dimethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2570100.png)

![2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2570107.png)

![N-(2-methoxyethyl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2570109.png)

![4-[Tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2570110.png)